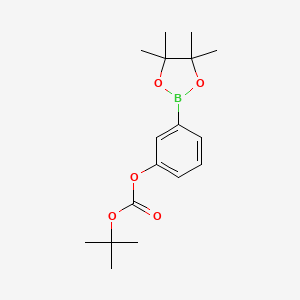

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKXEPDVAHKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378794 | |

| Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-74-2 | |

| Record name | 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester CAS number

An In-Depth Technical Guide to 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

This guide provides an in-depth technical overview of this compound, a versatile and strategically important building block in modern organic synthesis. Primarily aimed at researchers, chemists, and professionals in the field of drug development, this document elucidates the compound's properties, synthesis, and critical applications, with a focus on the underlying chemical principles and practical considerations that ensure successful experimental outcomes.

Introduction: A Strategic Building Block

This compound, identified by CAS Number 480438-74-2 , is a bifunctional organic compound that has gained prominence as a key intermediate in the synthesis of complex molecules. Its structure uniquely combines a stable boronic acid pinacol ester with a tert-butoxycarbonyl (Boc)-protected phenol. This arrangement makes it an ideal reagent for introducing a masked phenolic moiety into a target structure, typically via palladium-catalyzed cross-coupling reactions.

The strategic value of this reagent lies in the robust nature of the pinacol boronate and the lability of the Boc protecting group. The boronic ester provides a stable, crystalline, and generally less reactive handle for storage and handling compared to the corresponding free boronic acid, while participating efficiently in crucial carbon-carbon bond-forming reactions. The Boc group effectively masks the nucleophilicity and acidity of the phenolic hydroxyl, preventing side reactions, and can be readily removed under mild acidic conditions post-coupling to reveal the free phenol. This "protect-couple-deprotect" sequence is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl phenols, which are prevalent motifs in pharmacologically active compounds.

Physicochemical Properties and Characterization

Accurate identification and confirmation of purity are paramount for any synthetic reagent. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 480438-74-2 | |

| Synonym | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate | |

| Molecular Formula | C₁₇H₂₅BO₅ | |

| Molecular Weight | 320.19 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 84-88 °C | |

| SMILES String | CC(C)(C)OC(=O)Oc1cccc(c1)B2OC(C)(C)C(C)(C)O2 | |

| InChI Key | UPAKXEPDVAHKPP-UHFFFAOYSA-N |

Characterization Protocol: A self-validating system for confirming the identity and purity of the reagent involves a multi-pronged analytical approach:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a distinct fingerprint. Expected signals include a singlet around 1.5 ppm for the Boc group's nine protons, a singlet around 1.3 ppm for the twelve protons of the pinacol methyl groups, and a series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the substituted phenyl ring.

-

¹³C NMR: Confirms the carbon framework. Key signals include the quaternary carbons of the Boc and pinacol groups, the carbonyl carbon of the carbonate, and the aromatic carbons, including the carbon atom bearing the boron substituent (ipso-carbon), which often appears as a broad signal or is sometimes unobserved due to quadrupolar relaxation.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight. Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography, often coupled with a mass spectrometer, is the gold standard for assessing purity, allowing for the quantification of the main component and detection of any impurities.

Synthesis and Purification Workflow

The synthesis of arylboronic pinacol esters from aromatic amines is a well-established transformation. A common and efficient laboratory-scale synthesis of the title compound involves a palladium-catalyzed Miyaura borylation reaction. The causality behind this choice is the high functional group tolerance and reliability of this method.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromophenyl tert-butyl carbonate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv). The use of an inert atmosphere (e.g., Argon or Nitrogen) is critical as the palladium catalyst and the boronic ester product can be sensitive to air and moisture.[1]

-

Reagent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~0.03 equiv), and an anhydrous, degassed solvent like dioxane.

-

Reaction: Heat the mixture (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the construction of biaryl skeletons found in countless pharmaceuticals and functional materials.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, our title compound serves as the source of the R² group. The base (e.g., K₂CO₃, CsF) is crucial; it activates the boronic ester by forming a more nucleophilic borate species, which then undergoes transmetalation with the aryl-palladium(II) complex. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Strategic Utility in Drug Development

The "protect-couple-deprotect" strategy is a powerful tool for synthesizing complex phenolic compounds. The workflow below illustrates how this compound is employed in this context.

Caption: Protect-Couple-Deprotect strategy using the title reagent.

Causality and Advantage:

-

Why protect? Free phenols are acidic and can interfere with many organometallic reactions by protonating catalysts or reagents. The Boc group neutralizes this reactivity.

-

Why this reagent? It provides the protected phenol and the coupling handle (boronic ester) in a single, stable, easy-to-handle solid. This simplifies inventory and reaction setup.

-

Why Boc? The tert-butoxycarbonyl group is ideal because it is highly robust to the basic and nucleophilic conditions of the Suzuki coupling but can be cleaved under very mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that typically do not affect other sensitive functional groups in a complex molecule.

Handling, Storage, and Safety

As a boronic acid derivative, proper handling is essential to maintain the reagent's integrity and ensure safety.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dry place.[1] Long-term storage in a refrigerator is recommended. Boronic acids and their esters can be susceptible to slow degradation via oxidation or hydrolysis.

-

Safety:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]

-

The compound is classified as a combustible solid. Keep away from heat and open flames.

-

May cause skin, eye, and respiratory irritation.[1]

-

Conclusion

This compound is more than just a chemical; it is a solution to a common synthetic challenge. Its well-defined structure and predictable reactivity make it an invaluable tool for chemists, particularly in the pharmaceutical industry. By providing a stable and efficient means to install a protected phenolic group via the robust Suzuki-Miyaura coupling, it streamlines the synthesis of complex molecular architectures, accelerating the discovery and development of new therapeutic agents. Understanding its properties, synthesis, and strategic application is key to leveraging its full potential in the laboratory.

References

-

Supporting Information for a scientific article . The Royal Society of Chemistry. [Link]

-

Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates . National Institutes of Health. [Link]

-

Boronic esters Procedure . Organic Syntheses. [Link]

- CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

-

Direct synthesis of arylboronic pinacol esters from arylamines . Royal Society of Chemistry. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole . MDPI. [Link]

Sources

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester chemical properties

An In-Depth Technical Guide to 3-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester

Introduction

In the landscape of modern synthetic chemistry, the strategic construction of carbon-carbon bonds is a foundational pillar, particularly in the development of pharmaceuticals and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its mild conditions and broad functional group tolerance.[1][3][4] Central to the success of these transformations is the use of versatile and stable organoboron reagents. This compound is a highly valuable building block that masterfully combines the reactivity of a boronic ester with the strategic protection of a phenolic hydroxyl group, enabling chemists to execute complex synthetic sequences with precision and high yield.

This guide provides an in-depth analysis of the chemical properties, reactivity, and applications of this reagent. It is intended for researchers, scientists, and drug development professionals who seek to leverage its unique attributes for the synthesis of complex biaryl structures and functionalized phenolic compounds. We will explore the causality behind its design, provide field-proven experimental protocols, and offer insights into its role as a cornerstone intermediate in multi-step synthesis.

Core Chemical and Physical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white to off-white solid at room temperature, a characteristic that simplifies handling and weighing for reaction setup. Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₅BO₅ | |

| Molecular Weight | 320.19 g/mol | |

| CAS Number | 480438-74-2 | |

| Appearance | Solid | |

| Melting Point | 84-88 °C (lit.) | |

| Synonym | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate | |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, Toluene, and Dichloromethane. | Inferred from reaction conditions[3][5] |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from moisture.[] | Inferred from storage class |

Structural Analysis and Inherent Reactivity

The functionality of this compound is derived from two key structural motifs: the boronic acid pinacol ester and the tert-butoxycarbonyl (Boc) protecting group. The strategic placement of these groups on the phenyl ring allows for sequential and controlled reactivity.

Caption: Key functional groups dictating the reagent's reactivity.

The Boronic Acid Pinacol Ester: A Gateway to C-C Bonds

Boronic acids are foundational to Suzuki-Miyaura coupling, yet they can be challenging to handle due to their polarity and propensity for dehydration to form boroxines.[][7] The conversion to a pinacol ester provides several distinct advantages:

-

Enhanced Stability: Pinacol esters are significantly more stable towards hydrolysis and air than their corresponding boronic acids, simplifying purification, characterization, and storage.[7]

-

Improved Solubility: The pinacol group increases lipophilicity, rendering the compound more soluble in the organic solvents typically used for cross-coupling reactions.

-

Controlled Reactivity: While stable, the boronic ester is readily activated in situ during the Suzuki-Miyaura catalytic cycle. The steric bulk of the pinacol group can sometimes influence the rate of transmetalation, a key step in the reaction mechanism.[8]

The Boc Group: A Strategic Phenol Mask

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines and, in this case, phenols.[9][10] Its utility stems from a crucial dichotomy in its stability:

-

Robustness: The Boc group is stable under the basic conditions required for the Suzuki-Miyaura coupling (e.g., Na₂CO₃, K₃PO₄). It is also tolerant of nucleophiles and many catalytic systems.[9]

-

Facile Cleavage: It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the free phenol.[10] The byproducts of this deprotection—carbon dioxide and isobutene—are volatile, which simplifies reaction workup.[9]

This protection strategy allows the boronic ester moiety to undergo coupling without interference from the potentially reactive and acidic phenolic proton.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures.[1][2] This transformation is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures.

Caption: General workflow for synthesis using the title reagent.

The overall process involves the palladium-catalyzed reaction between the boronic ester and an organic halide or triflate in the presence of a base.[3] The catalytic cycle proceeds via three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Field-Proven Experimental Protocol

The following protocol describes a general, robust procedure for the Suzuki-Miyaura coupling. Note: This is a representative protocol and may require optimization based on the specific coupling partner.

Objective: To synthesize a substituted biaryl via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide or iodide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ and SPhos)

-

Base (e.g., 2M aqueous Potassium Carbonate, K₂CO₃, 3.0 equiv.)

-

Solvent (e.g., Toluene or 1,4-Dioxane, degassed)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst/ligand system.

-

Inerting: Seal the vessel and purge with an inert gas (e.g., by evacuating and backfilling with nitrogen or argon three times). This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed organic solvent, followed by the aqueous base solution.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 85-100 °C). The reaction can be monitored by a suitable analytical technique such as TLC or LC-MS.[3]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the same organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[3]

Spectroscopic and Safety Data

Spectroscopic Characterization

While specific analytical data can vary slightly by lot and vendor, typical NMR spectral data are crucial for identity confirmation.

| Nucleus | Typical Chemical Shifts (ppm) in CDCl₃ | Assignment |

| ¹H NMR | ~7.5-7.8 (m) | Aromatic protons ortho/para to the boronic ester |

| ~7.2-7.4 (m) | Aromatic protons | |

| 1.57 (s, 9H) | tert-butyl protons of the Boc group | |

| 1.35 (s, 12H) | Methyl protons of the pinacol group | |

| ¹³C NMR | ~151-155 | Carbonyl carbon of the Boc group |

| ~120-135 | Aromatic carbons | |

| ~84 | Quaternary carbons of the pinacol group | |

| ~81 | Quaternary carbon of the Boc group | |

| ~28 | Methyl carbons of the Boc group | |

| ~25 | Methyl carbons of the pinacol group |

Note: NMR data are estimations based on related structures and general principles. For precise data, refer to a Certificate of Analysis from the supplier.[11]

Safety and Handling

Proper handling is essential for laboratory safety and to maintain the integrity of the reagent.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses (eyeshields), gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.

-

Incompatibilities: Avoid strong oxidizing agents and moisture. Boronic esters can hydrolyze in the presence of water, especially under acidic or basic conditions.[7]

Conclusion

This compound is a sophisticated and highly effective building block for modern organic synthesis. Its design elegantly addresses several common challenges in cross-coupling chemistry: the instability of free boronic acids and the need for selective reactivity in multifunctional molecules. By providing a stable, easy-to-handle source of a functionalized phenyl group, it enables the efficient construction of complex biaryl systems. The subsequent facile deprotection to reveal a phenolic hydroxyl group further extends its utility, making it an indispensable tool for researchers in drug discovery, materials science, and beyond.

References

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes?. [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Organic Syntheses. boronic esters. [Link]

-

Boron Molecular. 3-(tert-Butoxycarbonylamino)phenylboronic acid, pinacol ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

PubMed. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]

-

Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]

-

PubMed. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. [Link]

-

ResearchGate. Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. [Link]

-

RSC Publishing. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

Synthesis of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: Strategic Importance in Modern Drug Discovery

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is a key building block in contemporary organic synthesis, particularly within the realm of drug discovery and development. Its utility lies in its dual functionality: the boronic acid pinacol ester group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the tert-butoxycarbonyl (Boc) protected phenol allows for the strategic introduction of a hydroxyl group at a later synthetic stage. This latent hydroxyl functionality is a common pharmacophore in many biologically active molecules, making this reagent invaluable for constructing complex molecular architectures.

This guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic underpinnings of the reaction, a detailed experimental protocol, and methods for characterization. The information presented herein is curated to provide researchers, scientists, and drug development professionals with the necessary insights for the successful and efficient synthesis of this important compound.

Retrosynthetic Analysis and Strategy

The synthesis of the target compound originates from commercially available 3-bromophenol. The retrosynthetic analysis reveals a two-step sequence: a Miyaura borylation followed by a Boc-protection of the phenolic hydroxyl group. Alternatively, the order of these steps can be reversed. However, performing the Miyaura borylation on 3-bromophenol first is often preferred to avoid potential complications of the boronic ester with the reagents used for the Boc protection.

Figure 1: Retrosynthetic analysis for the synthesis of this compound.

Part 1: The Miyaura Borylation of 3-Bromophenol

The first key transformation is the palladium-catalyzed Miyaura borylation of 3-bromophenol with bis(pinacolato)diboron (B₂pin₂). This reaction forms the C-B bond, converting the aryl bromide into the desired boronic acid pinacol ester.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry. It generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3-bromophenol) to form a Pd(II) species.

-

Transmetalation: The borane reagent (B₂pin₂) undergoes transmetalation with the Pd(II) complex, a process often facilitated by a base. The base, typically a potassium acetate, is believed to activate the diboron reagent.

-

Reductive Elimination: The resulting Pd(II) intermediate reductively eliminates the desired aryl boronic acid pinacol ester, regenerating the active Pd(0) catalyst.

Figure 2: Simplified catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of 3-Hydroxyphenylboronic acid pinacol ester

This protocol is adapted from established procedures and is intended for execution by trained chemists.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-Bromophenol | 173.01 | 10.0 g | 57.8 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 16.1 g | 63.6 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 1.27 g | 1.73 mmol |

| Potassium Acetate (KOAc) | 98.14 | 17.0 g | 173 mmol |

| 1,4-Dioxane | - | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (10.0 g, 57.8 mmol), bis(pinacolato)diboron (16.1 g, 63.6 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.27 g, 1.73 mmol), and potassium acetate (17.0 g, 173 mmol).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (200 mL) via a cannula or syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-hydroxyphenylboronic acid pinacol ester as a white to off-white solid.

Part 2: Boc Protection of 3-Hydroxyphenylboronic acid pinacol ester

The second step involves the protection of the phenolic hydroxyl group with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy that renders the hydroxyl group unreactive towards a wide range of reaction conditions and can be readily removed under acidic conditions.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is crucial to deprotonate the phenol, thereby increasing its nucleophilicity. DMAP is often used as a catalyst to accelerate the reaction.

Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-Hydroxyphenylboronic acid pinacol ester | 220.07 | 10.0 g | 45.4 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.9 g | 50.0 mmol |

| Triethylamine (TEA) | 101.19 | 6.3 mL | 45.4 mmol |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.55 g | 4.5 mmol |

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

Dissolve 3-hydroxyphenylboronic acid pinacol ester (10.0 g, 45.4 mmol) in dichloromethane (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add triethylamine (6.3 mL, 45.4 mmol) and 4-dimethylaminopyridine (0.55 g, 4.5 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (10.9 g, 50.0 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a white crystalline solid.

Characterization and Data Analysis

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.72 (d, J = 7.6 Hz, 1H), 7.59 (s, 1H), 7.37 (t, J = 7.6 Hz, 1H), 7.12 (d, J = 7.6 Hz, 1H), 1.54 (s, 9H), 1.34 (s, 12H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 151.8, 151.1, 128.9, 126.8, 121.8, 119.2, 84.0, 81.3, 28.3, 24.9. (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation).

-

Mass Spectrometry (ESI+): m/z = 321.1 [M+H]⁺.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process that provides access to a valuable building block for organic synthesis. By understanding the underlying mechanisms of the Miyaura borylation and Boc protection, and by following a well-defined experimental protocol, researchers can reliably produce this compound in high yield and purity. The strategic use of this reagent will continue to play a significant role in the development of novel therapeutics and other advanced materials.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Boc-protected 3-hydroxyphenylboronic acid pinacol ester. (n.d.). PubChem. [Link]

-

Zhu, W., & Ma, D. (2004). A new exploration of the Heck-type reaction: highly selective arylation of electron-rich olefins with aryl halides in the presence of a palladium/phosphine-oxazoline catalyst. Chemical Communications, (7), 888-889. [Link]

-

Wallace, D. J., & Chen, C. (2002). A new catalyst for the Suzuki cross-coupling of unactivated aryl chlorides. Tetrahedron Letters, 43(38), 6989-6992. [Link]

-

Combe, S., & Geden, J. V. (2019). A practical guide to Suzuki–Miyaura cross-coupling reactions. Johnson Matthey Technology Review, 63(3), 191-203. [Link]

- Preparation of this compound. (2012).

A Technical Guide to the Structural Elucidation of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, a vital building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. Instead, it offers a holistic, field-proven approach, detailing the causality behind experimental choices and emphasizing self-validating protocols. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy ('¹H, ¹³C, and ¹¹B), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural confirmation. Each section provides not only the theoretical underpinnings but also detailed experimental methodologies and data interpretation strategies, grounded in authoritative references.

Introduction: The Significance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives, particularly pinacol esters, have become indispensable tools in the pharmaceutical industry.[1][2] Their prominence stems from their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).[1] Beyond their role as synthetic intermediates, boronic acid moieties themselves can exhibit biological activity, with several boronic acid-containing drugs approved for therapeutic use, such as the proteasome inhibitor Bortezomib.[1]

The compound this compound is a prime example of a multifunctional building block. It incorporates a stable boronic acid pinacol ester for participation in cross-coupling reactions, and a Boc-protected phenol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for phenols, offering stability under various conditions and allowing for selective deprotection to reveal the phenol for further functionalization.[3] This dual functionality makes the title compound a valuable intermediate in the synthesis of complex molecules, particularly in late-stage functionalization strategies in drug discovery.[1]

Given its critical role, the unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the final product. This guide will provide a detailed roadmap for achieving this through a multi-pronged analytical approach.

Synthesis and Sample Preparation

A robust understanding of the synthetic route is crucial for anticipating potential impurities that may interfere with structural elucidation. A common method for the synthesis of this compound involves the protection of 3-hydroxyphenylboronic acid with di-tert-butyl dicarbonate (Boc₂O) followed by esterification with pinacol.

Experimental Protocol: Synthesis

A representative synthesis is as follows:

-

Boc Protection of 3-Hydroxyphenylboronic Acid: To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a base like triethylamine (1.1 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Pinacol Esterification: After completion of the protection step, the solvent is removed under reduced pressure. The crude Boc-protected boronic acid is then dissolved in a suitable solvent like dichloromethane (DCM) or diethyl ether, and pinacol (1.2 eq) is added. The mixture is stirred over a drying agent, such as anhydrous magnesium sulfate (MgSO₄), for 2-4 hours to drive the esterification.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for a comprehensive and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: Acquire a proton NMR spectrum. Key parameters to note are chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. A proton-decoupled spectrum is standard, providing chemical shifts for each unique carbon atom.

-

¹¹B NMR: Acquire a boron-11 NMR spectrum. This will confirm the presence and electronic environment of the boron atom.

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) | ¹¹B NMR (Predicted, ppm) |

| tert-Butyl (9H) | ~1.5 (s) | ~27.5 (CH₃), ~83.5 (C) | |

| Pinacol (12H) | ~1.3 (s) | ~24.8 (CH₃), ~83.9 (C) | |

| Aromatic CH | 7.2-7.8 (m) | 120-140 | |

| C-O (Boc) | ~151.5 | ||

| C=O (Boc) | ~152.0 | ||

| C-B | (Not typically observed due to quadrupolar relaxation) | ~30-34 |

Note: Predicted chemical shifts are based on data from analogous compounds and may vary slightly.

-

¹H NMR: The spectrum is expected to show two prominent singlets in the aliphatic region: one integrating to 9 protons for the tert-butyl group and another integrating to 12 protons for the four equivalent methyl groups of the pinacol ester. The aromatic region will display a complex multiplet corresponding to the four protons on the phenyl ring.

-

¹³C NMR: The spectrum will show distinct signals for the tert-butyl and pinacol methyl carbons, as well as the quaternary carbons of these groups. The aromatic carbons will appear in the typical downfield region, and the carbonyl carbon of the Boc group will be observed at a characteristic low field. The carbon attached to the boron atom is often broadened and may not be observed due to the quadrupolar nature of the boron nucleus.

-

¹¹B NMR: A broad singlet is expected in the range of 30-34 ppm, which is characteristic of a tetracoordinate boronate ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (carbonate) | 1760-1740 |

| C=C stretch (aromatic) | 1600-1450 |

| B-O stretch | 1380-1320 |

| C-O stretch | 1280-1150 |

The FT-IR spectrum will provide clear evidence for the key functional groups. A strong absorption band around 1750 cm⁻¹ is characteristic of the carbonyl group in the Boc-protected phenol. The presence of the boronic acid pinacol ester will be indicated by a strong B-O stretching vibration in the 1380-1320 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Data Acquisition: The mass spectrum is acquired, typically in positive ion mode.

| Ion | m/z (Expected) | Notes |

| [M+H]⁺ | 321.19 | Protonated molecular ion |

| [M+Na]⁺ | 343.17 | Sodium adduct |

| [M-Boc+H]⁺ | 221.14 | Loss of the Boc group |

| [M-C₄H₉]⁺ | 264.13 | Loss of a tert-butyl group |

The mass spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺), confirming the molecular weight of 320.19 g/mol . A characteristic fragmentation pattern involves the loss of the Boc group (100 amu) or the tert-butyl group (57 amu). The lability of the Boc group under certain ionization conditions can lead to a significant fragment corresponding to the deprotected species.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic use of NMR spectroscopy ('¹H, ¹³C, and ¹¹B), FT-IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the success of their research and development endeavors.

References

- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi

-

Bakale, R. P., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

-

Al-Rawashdeh, A. I., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6241. [Link]

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019). Organic & Biomolecular Chemistry. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(44), 8175-8182. [Link]

-

This compound. (n.d.). SpectraBase. [Link]

-

Mass Spectrometry: Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Method for preparing tert-butoxycarbonyl phenylboronic acid. (2015).

Sources

An In-depth Technical Guide to tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate

This technical guide provides a comprehensive overview of the physical properties, spectral characteristics, and applications of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize boronate esters as key building blocks.

Introduction

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate, a bifunctional organic molecule, holds significant value in modern synthetic chemistry. It incorporates a pinacol boronate ester and a tert-butoxycarbonyl (Boc) protected phenol. The boronate ester functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1] The Boc protecting group offers a stable yet readily cleavable moiety for the hydroxyl group, allowing for sequential and controlled synthetic transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, including biologically active compounds.[2]

Core Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 480438-74-2 | [3] |

| Molecular Formula | C₁₇H₂₅BO₅ | [4] |

| Molecular Weight | 320.19 g/mol | [4] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Melting Point | 84-88 °C | [3][4] |

| Boiling Point | 412.1 °C at 760 mmHg | [4] |

| Density | 1.08 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from the structure and properties of similar boronate esters. |

| Flash Point | 203 °C | [4] |

Spectral Data and Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

δ 7.6-7.8 ppm (m, 2H): Aromatic protons ortho to the boronate ester group.

-

δ 7.3-7.5 ppm (m, 2H): Aromatic protons meta and para to the boronate ester group.

-

δ 1.55 ppm (s, 9H): Protons of the tert-butyl group of the carbonate.[5]

-

δ 1.35 ppm (s, 12H): Protons of the four methyl groups on the pinacol boronate ester.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

δ ~152 ppm: Carbonyl carbon of the carbonate group.

-

δ ~150 ppm: Aromatic carbon attached to the carbonate oxygen.

-

δ ~135-120 ppm: Other aromatic carbons.

-

δ ~84 ppm: Quaternary carbons of the pinacol boronate ester.

-

δ ~83 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.[5]

-

δ ~25 ppm: Methyl carbons of the pinacol boronate ester.

Infrared (IR) Spectroscopy

-

~2980 cm⁻¹: C-H stretching of alkyl groups.

-

~1760 cm⁻¹: C=O stretching of the carbonate group.

-

~1370 cm⁻¹: B-O stretching of the boronate ester.

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

Application in Suzuki-Miyaura Cross-Coupling: A Workflow

The primary application of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronate ester and an organohalide or triflate.

Experimental Workflow: Synthesis of a Biaryl Compound

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equivalent), tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base, typically an aqueous solution of potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is common for Suzuki couplings.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronate esters can be sensitive to moisture and may undergo hydrolysis over time.[7] Storage under an inert atmosphere is recommended for long-term stability.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

-

Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. [Link]

-

LookChem. tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate CAS NO.480438-74-2. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Biotage. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

The Suzuki Reaction. (2014). [Link]

Sources

- 1. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. TERT-BUTYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL CARBONATE | 480438-74-2 [chemicalbook.com]

- 4. tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate, CasNo.480438-74-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

Mastering Stability: A Technical Guide to Boc-Protected Phenylboronic Acid Pinacol Esters

Foreword for the Modern Researcher

In the landscape of modern drug discovery and development, N-Boc-aminophenylboronic acid pinacol esters are indispensable building blocks. Their prevalence in Suzuki-Miyaura cross-coupling reactions—a cornerstone of carbon-carbon bond formation—makes them a frequent resident in the chemist's toolkit[1]. The pinacol ester form is generally chosen over the free boronic acid to enhance stability and solubility[1]. However, the term "stable" is relative. The journey from vial to final product is fraught with perils that can compromise the integrity of these crucial reagents. Protodeboronation, hydrolysis, and challenging purifications are common pitfalls that can lead to diminished yields, impure products, and inconsistent results[2][3].

This guide moves beyond simplistic protocols. It is designed for the discerning researcher, scientist, and drug development professional who understands that mastering a reagent means understanding its vulnerabilities. Herein, we will dissect the core principles governing the stability of these molecules, provide field-proven strategies for their handling and purification, and offer robust analytical methods to ensure their integrity from storage to reaction.

The Carbon-Boron Bond: A Vulnerable Linchpin

The utility of arylboronic esters stems from the unique nature of the carbon-boron (C-B) bond. While essential for the transmetalation step in cross-coupling catalysis, its inherent polarity and the Lewis acidic nature of the boron atom render it susceptible to cleavage[4]. This susceptibility is the root of the primary degradation pathway: protodeboronation.

Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boronic ester functionality with a simple hydrogen atom (Ar-Bpin → Ar-H)[3]. This insidious side reaction is a major contributor to yield loss in Suzuki-Miyaura couplings and generates impurities that can be challenging to separate from the desired product[5][6].

The kinetics and mechanisms of protodeboronation are complex and highly dependent on pH, solvent, and the electronic properties of the aryl ring[7][8][9]. Both acid-promoted and base-catalyzed pathways exist, often coupled with a pre-hydrolysis of the pinacol ester to the more labile boronic acid[7][8][10]. It is a critical, often underestimated, factor in reaction success.

Key Degradation Pathways and Influencing Factors

Understanding the stability of Boc-protected phenylboronic acid pinacol esters requires a multi-faceted approach, considering both the boronic ester and the Boc-protecting group.

Protodeboronation: The Primary Adversary

As the most significant side reaction, protodeboronation can occur under various conditions encountered during synthesis, workup, and purification[5][11].

-

Effect of pH: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can facilitate the reaction. For instance, studies have shown that when the pH of the medium is close to the pKa of the boronic acid or its ester, the degradation process can be accelerated through self-catalysis or auto-catalysis[7][10].

-

Electronic Effects: The substituents on the phenyl ring play a crucial role. Electron-donating groups, such as the N-Boc-amino group, can increase the nucleophilicity of the ipso-carbon, potentially making the C-B bond more susceptible to cleavage under certain conditions. Conversely, some studies on different arylboronic acids have shown that electron-donating groups can lead to better yields and faster protodeboronation in acid-promoted pathways, suggesting a complex interplay of factors[8].

-

Solvent and Water: The presence of proton sources, particularly water or alcohols, is a direct driver of protodeboronation[3]. Anhydrous conditions are therefore paramount, especially during storage and reaction setup.

Hydrolysis: The Gateway to Degradation

Pinacol esters are significantly more stable than their corresponding free boronic acids[2]. However, they are not immune to hydrolysis (Ar-Bpin → Ar-B(OH)₂), especially under acidic or basic conditions or in the presence of water[12][13][14]. This hydrolysis is often the first step towards accelerated protodeboronation, as the resulting boronic acid is typically less stable[7][10].

Purification-Induced Decomposition

A major challenge in working with these reagents is their instability during purification, particularly on standard silica gel.

-

Silica Gel Chromatography: Standard silica gel is inherently acidic and contains surface silanol groups and adsorbed water. These features create a microenvironment that actively promotes both hydrolysis of the pinacol ester to the more polar boronic acid and subsequent protodeboronation[4][12]. This leads to product loss, streaking on TLC plates, low recovery from columns, and contamination of the final product with the protodeboronated species[4][15].

Boc Group Instability

While generally robust, the tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acidic conditions. Care must be taken during workups or purifications to avoid pH ranges that could lead to its cleavage, generating the free amine which may have different reactivity and chromatographic behavior.

Strategic Handling: From Vial to Reaction

A proactive approach to handling and purification is essential for preserving the integrity of Boc-protected phenylboronic acid pinacol esters.

Storage and General Handling

Proper storage is the first line of defense against degradation.

-

Temperature: Store at low temperatures (2-8 °C is common) to minimize thermal decomposition.

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from moisture and atmospheric oxygen.

-

Moisture: Ensure containers are tightly sealed to prevent moisture ingress, which can lead to hydrolysis and caking[16][17]. Use dry solvents and handle reagents in a dry environment (e.g., glove box or with proper inert atmosphere techniques).

Mitigating Degradation During Purification

Given the challenges with standard silica gel, alternative purification strategies are highly recommended.

| Method | Principle | Advantages | Considerations | Reference |

| Boric Acid-Treated Silica Gel | Neutralizes acidic sites on the silica surface, suppressing hydrolysis and adsorption. | Simple to prepare, significantly improves recovery and purity. | Requires pre-treatment of the silica gel. | [12][18][19] |

| Base-Deactivated Silica Gel | Adding a non-nucleophilic base (e.g., ~1% triethylamine) to the eluent caps acidic silanol groups. | Easy to implement in-line during chromatography. | May alter the elution profile (Rf); base must be compatible with the molecule. | [12][15] |

| Neutral Alumina Chromatography | Alumina is less acidic than silica and can be a suitable alternative for less polar esters. | Avoids issues associated with acidic silica. | Selectivity differs from silica; may not be suitable for all compounds. | [12][20] |

| Recrystallization | Purifies crystalline solids based on differential solubility. | Can provide very high purity material without chromatographic degradation. | Compound must be a solid with suitable solubility properties; may not remove all impurity types. | [20] |

| Direct Use of Crude Material | Avoids purification altogether by using the crude ester in the subsequent reaction. | Maximizes throughput and avoids purification-induced degradation. | Only feasible if impurities do not interfere with the next step; requires careful reaction monitoring. | [12] |

Analytical Protocols for Quality Control

Vigilant analytical monitoring is the cornerstone of ensuring reagent quality and troubleshooting problematic reactions. A stability-indicating method is one that can separate the intact compound from its potential degradation products[21].

Stability Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity and stability of boronic esters.

Key Challenges & Solutions for HPLC Method Development:

-

On-Column Degradation: Standard reversed-phase conditions (e.g., acidic mobile phases with methanol/water) can cause hydrolysis on the column itself, giving a false impression of impurity[13][22].

-

Solution 1: Aprotic Diluents: Prepare samples in a non-aqueous, aprotic solvent (e.g., acetonitrile) and inject immediately. Keep samples in a cooled autosampler[13][21].

-

Solution 2: Low Silanol Activity Columns: Utilize modern HPLC columns with low residual silanol activity to minimize unwanted interactions and on-column hydrolysis[22].

-

Solution 3: Mobile Phase Optimization: It has been found that using a mobile phase with no pH modifier can significantly reduce on-column hydrolysis for some boronic esters[22]. In other cases, highly basic mobile phases (pH > 12) have been used to stabilize certain compounds[13].

Protocol: Stability-Indicating HPLC Method

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity)[22].

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water

-

Gradient: Start with a suitable ratio (e.g., 60:40 A:B) and develop a gradient to elute the parent compound and potential impurities like the protodeboronated analog and the free boronic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the boronic ester in acetonitrile. For a stability study, incubate solutions under stressed conditions (e.g., elevated temperature, acidic/basic spiking) and inject at timed intervals.

-

Analysis: Monitor for a decrease in the area of the main peak and the emergence of new peaks corresponding to degradants. The protodeboronated product will be less polar and elute later, while the hydrolyzed boronic acid will be more polar and elute earlier.

Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides invaluable structural information.

-

¹H NMR: Can be used to quantify the level of protodeboronation by integrating the aromatic signals of the desired compound versus the signal of the Ar-H byproduct.

-

¹¹B NMR: This technique is highly sensitive to the chemical environment of the boron atom. A pinacol ester will have a characteristic chemical shift. The appearance of other signals can indicate hydrolysis to the boronic acid or other transformations at the boron center[21].

Visualizing Stability and Workflow

To synthesize the concepts discussed, the following diagrams illustrate the key relationships and experimental processes.

Caption: Decision workflow for purifying boronic esters.

Conclusion: A Commitment to Quality

Boc-protected phenylboronic acid pinacol esters are powerful tools, but their stability is conditional, not absolute. A deep understanding of the mechanisms of protodeboronation and hydrolysis, coupled with a strategic approach to purification, handling, and analysis, is what separates inconsistent results from robust, reproducible science. By treating these reagents not as inert solids but as dynamic molecules with specific vulnerabilities, researchers can unlock their full potential, ensuring the integrity of their synthetic pathways and the quality of their final compounds. This commitment to reagent mastery is a direct investment in the success of any research or drug development program.

References

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Nykaza, T. V., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

-

Li, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

-

Nykaza, T. V., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC. PubMed Central. Available at: [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Z-Radical. (n.d.). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. Available at: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nykaza, T. V., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Reddit User Discussion. (2017). Alternatives to silica gel or alternative method of purification? r/chemistry Reddit. Available at: [Link]

-

ResearchGate User Discussion. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

-

Poster Presentation. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. Company Blog. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. Available at: [Link]

-

Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry Reddit. Available at: [Link]

-

Wang, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Chemistry Stack Exchange User Discussion. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. Available at: [Link]

-

ResearchGate Publication. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2010). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

-

ResearchGate Publication. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Retrieved from [Link]

-

Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry Reddit. Available at: [Link]

-

Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. Retrieved from [Link]

-

Parlow, J. J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Tetrahedron Letters. Available at: [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley Blog. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Technical Bulletin. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. laballey.com [laballey.com]

- 17. borax.com [borax.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Boc Protection of 3-Hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Phenolic Protection in Drug Development

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is a cornerstone of success. 3-Hydroxyphenylboronic acid is a versatile building block, prized for its utility in cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the presence of both a nucleophilic hydroxyl group and a Lewis acidic boronic acid moiety necessitates a strategic approach to ensure selective reactivity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for phenols due to its stability under a range of conditions and its facile, clean removal under mild acidic conditions.[1] This guide provides a comprehensive exploration of the mechanism, experimental best practices, and critical considerations for the chemoselective Boc protection of the hydroxyl group on 3-hydroxyphenylboronic acid.

The Core Mechanism: A Nucleophilic Attack on Di-tert-butyl Dicarbonate

The protection of the phenolic hydroxyl group of 3-hydroxyphenylboronic acid with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen, being a soft nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the desired O-Boc protected product, along with the liberation of a tert-butyl carbonate anion. This anion readily decomposes into the thermodynamically stable products of carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is then protonated by the phenolic proton, regenerating tert-butanol and completing the catalytic cycle if a base is used.

Several methods have been developed for the O-tert-butoxycarbonylation of phenols, ranging from base-catalyzed approaches to catalyst-free systems.[3] The choice of method often depends on the substrate's sensitivity and the desired reaction conditions.

Base-Catalyzed Pathway: The Role of DMAP

In many instances, a basic catalyst such as 4-(dimethylamino)pyridine (DMAP) is employed to accelerate the reaction.[4] DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is highly electrophilic and is readily attacked by the phenolic hydroxyl group of 3-hydroxyphenylboronic acid. The subsequent release of DMAP regenerates the catalyst for the next cycle. The use of a stoichiometric or catalytic amount of a non-nucleophilic base, such as triethylamine (TEA), is often included to neutralize the liberated proton and drive the reaction to completion.[5]

Figure 1: Catalytic cycle of DMAP in Boc protection of phenols.

Catalyst-Free Aqueous System: A Greener Approach

Recent advancements have demonstrated the feasibility of performing O-Boc protection of phenols under catalyst-free conditions in an aqueous medium.[3] This "green chemistry" approach leverages the unique properties of water to facilitate the reaction. Water is believed to activate the Boc anhydride through hydrogen bonding, increasing the electrophilicity of the carbonyl carbons and making them more susceptible to nucleophilic attack by the phenol.[6] This method avoids the use of potentially toxic organic solvents and catalysts, simplifying workup procedures.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed methodology for the Boc protection of 3-hydroxyphenylboronic acid. It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete conversion and avoid the formation of side products.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Hydroxyphenylboronic acid | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available |

| Triethylamine (TEA) | ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially Available |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyphenylboronic acid (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) and triethylamine (TEA) (1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should show a lower Rf value than the product.

-

Workup: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(tert-butoxycarbonyloxy)phenylboronic acid.

Figure 2: Experimental workflow for the Boc protection of 3-hydroxyphenylboronic acid.

Chemoselectivity and Potential Side Reactions

A critical aspect of this transformation is the chemoselective protection of the phenolic hydroxyl group in the presence of the boronic acid moiety. The higher nucleophilicity of the hydroxyl group compared to the boronic acid ensures that the reaction proceeds preferentially at the desired site.

However, it is important to be aware of potential side reactions:

-